

Decoding Tropomyosin Modulation: A Comparative Analysis of TR100 and its Alternatives

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Compound of Interest

Compound Name: TR100

Cat. No.: B1683214

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For researchers, scientists, and drug development professionals invested in the intricacies of cellular mechanics, the modulation of tropomyosin isoforms presents a compelling therapeutic avenue. This guide provides a comprehensive comparison of **TR100**, a first-in-class small molecule inhibitor of Tropomyosin 3.1 (Tpm3.1), and its more potent alternative, ATM-3507. We delve into their effects on various tropomyosin isoforms, supported by experimental data and detailed protocols, to empower informed decisions in research and development.

Tropomyosins are a family of actin-binding proteins crucial for regulating the stability and function of actin filaments. With over 40 known isoforms in mammals, they play a pivotal role in a multitude of cellular processes, from muscle contraction to cell migration and cytokinesis. The isoform-specific functions of tropomyosins make them attractive targets for therapeutic intervention, particularly in oncology, where the expression of certain isoforms, such as Tpm3.1, is often dysregulated.

Unveiling the Inhibitors: TR100 and ATM-3507

TR100 was identified as a specific inhibitor of Tpm3.1, a high molecular weight tropomyosin isoform implicated in the survival and proliferation of cancer cells.[1] Building on this discovery, a more potent analogue, ATM-3507, was developed, exhibiting enhanced efficacy in disrupting the actin cytoskeleton of tumor cells.[2][3] Both compounds are understood to target the C-terminal region of Tpm3.1 and the closely related Tpm3.2, thereby interfering with their ability to stabilize actin filaments.[1]

Performance Comparison: A Data-Driven Analysis

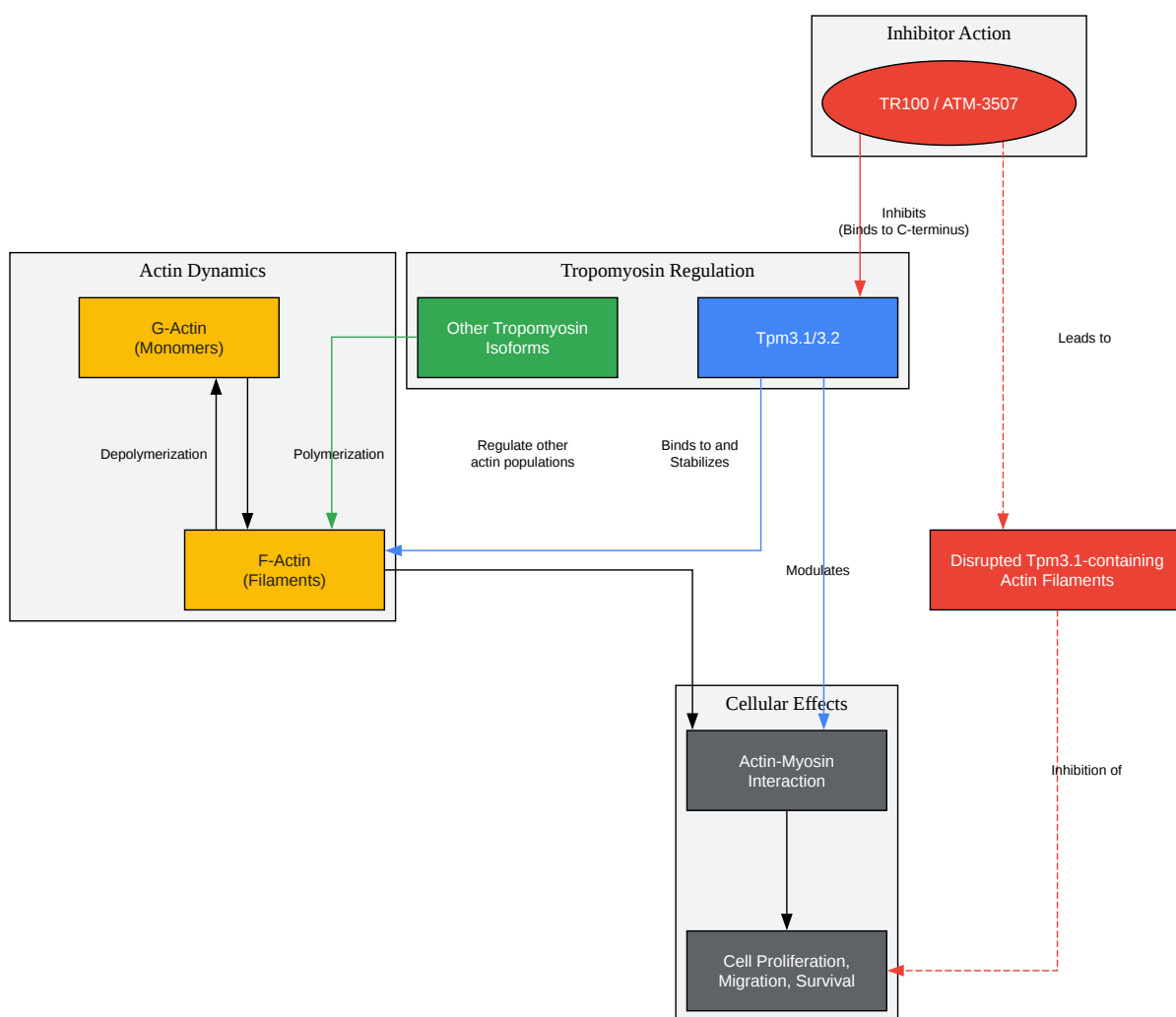
The following tables summarize the available quantitative data on the efficacy of **TR100** and ATM-3507 against various cancer cell lines. This data highlights the superior potency of ATM-3507.

Compound	Cell Line	Cancer Type	IC50 (μM)
TR100	CHLA-20	Neuroblastoma	4.99 ± 0.45
CHP-134	Neuroblastoma	Not Reported	
CHLA-90	Neuroblastoma	Not Reported	
SK-N-BE(2)	Neuroblastoma	5.00 ± 0.42	
ATM-3507	CHLA-20	Neuroblastoma	4.99 ± 0.45
CHP-134	Neuroblastoma	3.83 ± 0.67	
CHLA-90	Neuroblastoma	6.84 ± 2.37	
SK-N-BE(2)	Neuroblastoma	5.00 ± 0.42	
NU-DUL-1	Diffuse Large B-cell Lymphoma	~3	
TMD8	Diffuse Large B-cell Lymphoma	~3	
Toledo	Diffuse Large B-cell Lymphoma	~1.25 (at 72h)	
SU-DHL-8	Diffuse Large B-cell Lymphoma	~0.2	

Table 1: Comparative IC50 values of **TR100** and ATM-3507 in various cancer cell lines.[\[4\]](#)[\[5\]](#)

The Molecular Mechanism: Disrupting the Actin Cytoskeleton

TR100 and ATM-3507 exert their effects by specifically targeting Tpm3.1 and Tpm3.2. This targeted inhibition leads to a disruption of the actin filament network, a critical component of the cell's structural and functional machinery. The following diagram illustrates the signaling pathway and the point of intervention for these inhibitors.



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Caption: Signaling pathway of Tpm3.1 in actin regulation and its inhibition by **TR100**/ATM-3507.

Experimental Validation: Key Methodologies

The validation of **TR100** and its analogues relies on robust experimental protocols. Below are detailed methodologies for two key assays used to assess their impact on the actin cytoskeleton.

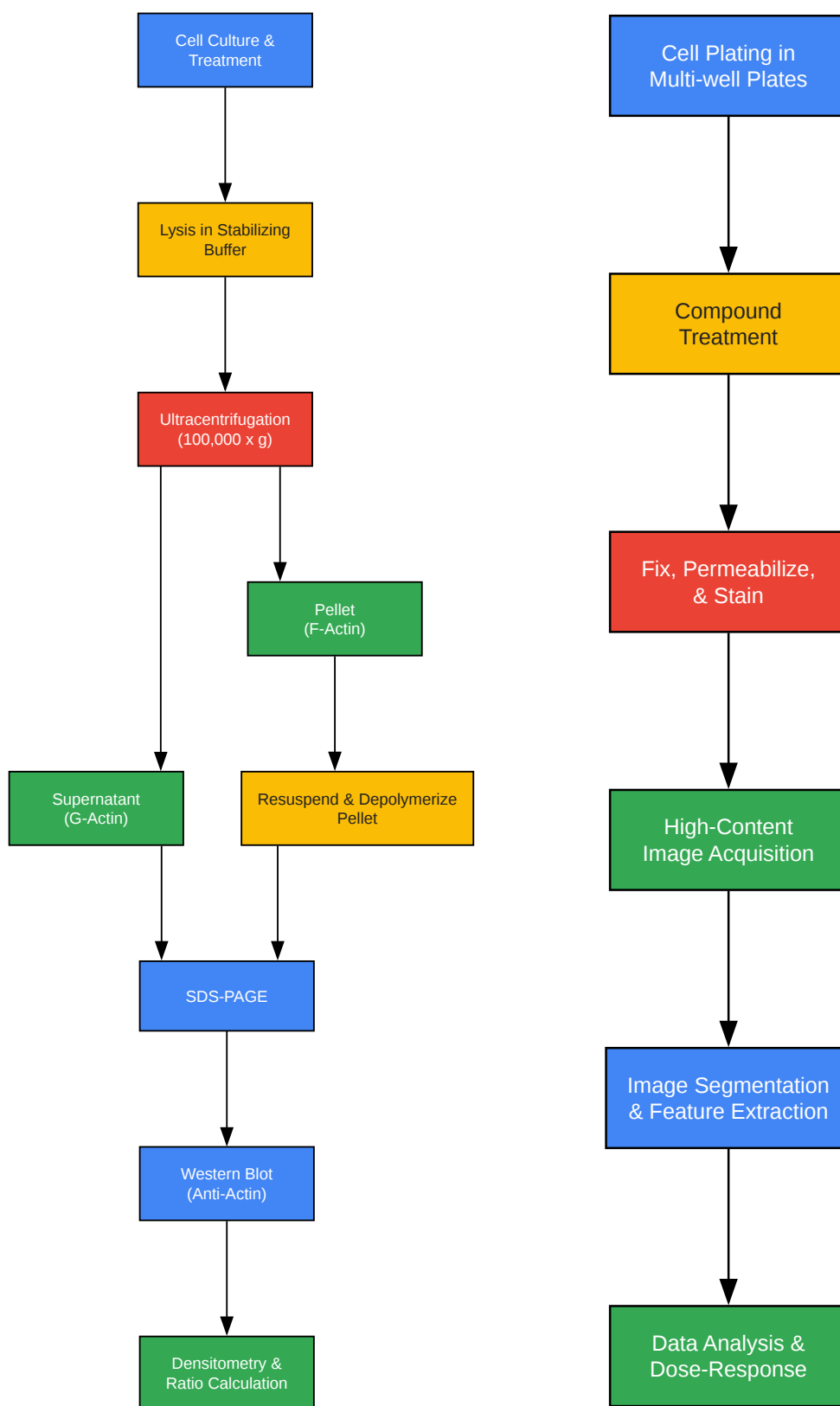
Globular to Filamentous Actin (G:F) Ratio Assay via Western Blot

This assay quantifies the relative amounts of monomeric (G-actin) and polymeric (F-actin) actin within cells, providing a direct measure of the impact of compounds on actin polymerization.

Protocol:

- Cell Lysis:
 - Culture cells to the desired confluency and treat with the test compound (e.g., **TR100**, ATM-3507) or vehicle control for the specified duration.
 - Wash cells with ice-cold PBS.
 - Lyse the cells in a cytoskeleton-stabilizing buffer (e.g., 50 mM PIPES pH 6.9, 50 mM NaCl, 5 mM MgCl₂, 5 mM EGTA, 5% glycerol, 0.1% NP-40, 0.1% Triton X-100, 0.1% Tween 20, supplemented with protease inhibitors) on ice.
- Fractionation:
 - Centrifuge the cell lysates at 100,000 x g for 1 hour at 4°C to separate the F-actin (pellet) from the G-actin (supernatant).
- Sample Preparation:
 - Carefully collect the supernatant (G-actin fraction).

- Resuspend the pellet (F-actin fraction) in an equal volume of ice-cold distilled water containing 1 μ M Cytochalasin D and incubate on ice for 1 hour, vortexing every 15 minutes to depolymerize the F-actin.
- Determine the protein concentration of both fractions.
- Western Blotting:
 - Load equal amounts of protein from the G-actin and F-actin fractions onto an SDS-PAGE gel.
 - Perform electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
 - Probe the membrane with a primary antibody against actin (e.g., pan-actin).
 - Incubate with a suitable HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantification:
 - Measure the band intensities for actin in both the G-actin and F-actin fractions using densitometry software.
 - Calculate the G:F actin ratio for each condition.



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